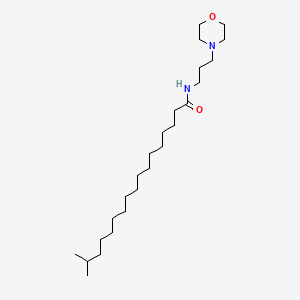Isostearamidopropyl morpholine
CAS No.: 72300-23-3
Cat. No.: VC3893530
Molecular Formula: C25H50N2O2
Molecular Weight: 410.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72300-23-3 |
|---|---|
| Molecular Formula | C25H50N2O2 |
| Molecular Weight | 410.7 g/mol |
| IUPAC Name | 16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide |
| Standard InChI | InChI=1S/C25H50N2O2/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27/h24H,3-23H2,1-2H3,(H,26,28) |
| Standard InChI Key | LJWPCXCFOGGBFK-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1 |
| Canonical SMILES | CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of isostearamidopropyl morpholine lactate integrates a branched C18 hydrocarbon chain (isostearic acid) with a morpholine ring (Figure 1). This configuration confers surfactant properties, enabling the compound to reduce surface tension and facilitate even product distribution. Key physicochemical characteristics include:
The presence of unreacted aminopropylmorpholine (0.15%) and isostearic acid (0.2%) as impurities is typical in commercial batches, though nitroso compounds—potential carcinogens—are absent .
Synthesis and Manufacturing
Isostearamidopropyl morpholine lactate is synthesized via a two-step process:
-
Condensation Reaction: Isostearic acid reacts with aminopropylmorpholine to form isostearamidopropyl morpholine, releasing water as a byproduct .
-
Neutralization: The intermediate is neutralized with lactic acid in an aqueous medium, yielding a 25% active solution .
Industrial-scale production prioritizes minimizing residual reactants, with quality control measures ensuring impurity levels remain below 0.2% .
Applications in Cosmetic Formulations
The compound’s antistatic and conditioning properties make it a staple in hair care products. Data from the FDA’s Voluntary Cosmetic Registration Program (VCRP) indicate its use in 283 formulations as of 2015, primarily in:
| Product Category | Concentration Range | Frequency of Use |
|---|---|---|
| Hair Conditioners | 1–5% | High |
| Shampoos | 0.5–2% | Moderate |
| Styling Gels | <1% | Low |
Its efficacy in reducing frizz and enhancing shine is attributed to the hydrophobic isostearic chain, which coats hair strands, while the morpholine group improves compatibility with other formulation ingredients .
Comparative Analysis with Related Surfactants
While isostearamidopropyl morpholine shares functional similarities with other surfactants, its safety profile distinguishes it:
-
Oleamidopropyl Dimethylamine: Higher irritancy potential, limiting use in sensitive formulations .
-
Cetyl Trimethyl Ammonium Chloride: Potent antimicrobial activity but associated with significant ocular toxicity .
Isostearamidopropyl morpholine’s balance of mildness and efficacy positions it favorably in formulations targeting consumers with sensitive skin.
Future Research Directions
Critical areas for further investigation include:
-
Long-Term Dermal Exposure: Chronic toxicity studies for leave-on products.
-
Environmental Impact: Biodegradability and aquatic toxicity profiles.
-
Synergistic Effects: Interactions with common cosmetic preservatives and emulsifiers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume